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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzoic acid

Cat. No.: B1296273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxy-6-
methylbenzoic acid as a versatile pharmaceutical intermediate. This document details its

synthesis, physicochemical properties, and its role as a precursor to compounds with potential

therapeutic applications, particularly in the development of anti-inflammatory agents.

Introduction
2-Methoxy-6-methylbenzoic acid (CAS No. 6161-65-5) is a substituted benzoic acid

derivative that serves as a crucial building block in organic synthesis.[1] While it is a key

intermediate in the production of the fungicide metrafenone, its structural motifs are of

significant interest in pharmaceutical development due to their presence in molecules with

biological activity.[2] Derivatives of 2-Methoxy-6-methylbenzoic acid have shown potential as

anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

[4]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-6-methylbenzoic acid and its

precursors is provided in the table below.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

CAS Number

2-Methyl-6-

nitrobenzoic acid
C₈H₇NO₄ 181.15 153-157 13506-76-8

2-Amino-6-

methylbenzoic

acid

C₈H₉NO₂ 151.16 128-130 4389-50-8

2-Hydroxy-6-

methylbenzoic

acid

C₈H₈O₃ 152.15 Not specified 567-61-3

2-Methoxy-6-

methylbenzoic

acid

C₉H₁₀O₃ 166.17 137-138 6161-65-5

2-(Acetyloxy)-6-

methylbenzoic

acid

C₁₀H₁₀O₄ 194.18 127.5-129 Not available

Synthesis of 2-Methoxy-6-methylbenzoic Acid
The following is a four-step synthesis process starting from 2-methyl-6-nitrobenzoic acid.[2][5]

Logical Flow of Synthesis
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Synthetic pathway to 2-Methoxy-6-methylbenzoic acid.

Experimental Protocols
Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid

Materials: 2-methyl-6-nitrobenzoic acid, Methanol, Palladium on Carbon (10%), Hydrogen

gas.

Procedure:

In a suitable hydrogenation vessel, dissolve 10.0 g of 2-methyl-6-nitrobenzoic acid in 150

mL of methanol.[5]
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Carefully add 0.5 g of 10% Palladium on Carbon catalyst to the solution.[5]

Seal the vessel and purge with hydrogen gas to remove air.

Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously

at room temperature.[5]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC) until the starting material is consumed.

Upon completion, filter the reaction mixture to remove the catalyst and concentrate the

filtrate under reduced pressure to yield 2-amino-6-methylbenzoic acid.

Step 2: Diazotization, Hydrolysis, and Esterification

Materials: 2-amino-6-methylbenzoic acid, Concentrated sulfuric acid, Sodium nitrite, Water,

Methanol.

Procedure:

Prepare a solution of 10 mL of concentrated sulfuric acid in 100 mL of water and cool to 0-

5 °C in an ice-salt bath.[5]

Slowly add 5.0 g of 2-amino-6-methylbenzoic acid to the cold acid solution with continuous

stirring.[5]

Prepare a solution of 2.5 g of sodium nitrite in 10 mL of water and cool it to 0-5 °C.[5]

Add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining

the temperature between 0-5 °C.[5]

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

The resulting diazonium salt solution is then added to methanol and heated to facilitate

hydrolysis and esterification to 2-hydroxy-6-methyl benzoate.

Step 3: Methylation of 2-Hydroxy-6-methyl benzoate
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Materials: 2-hydroxy-6-methyl benzoate, Dimethyl sulfate, Sodium hydroxide solution (30%).

Procedure:

To 41 g of crude 2-hydroxy-6-methyl benzoate, add dimethyl sulfate (21.3 g, 1.5 eq.).[2]

Heat the mixture to 40-45 °C.[2]

Dropwise, add 30% sodium hydroxide solution (34.6 g, 2.3 eq.), ensuring the temperature

does not exceed 40 °C.[2]

After the addition is complete, continue stirring for 1 hour until the reaction is finished.[2]

The reaction mixture can be carried forward directly to the hydrolysis step. For isolation,

allow the mixture to stand and separate the oil layer, which is then washed with water to

obtain crude methyl 2-methoxy-6-methylbenzoate.[2]

Step 4: Hydrolysis to 2-Methoxy-6-methylbenzoic acid

Materials: 2-methoxy-6-methyl benzoate, Sodium hydroxide solution (30%), Sulfuric acid

(20%).

Procedure:

To 50 g of crude 2-methoxy-6-methyl benzoate, add 37.8 g of 30% sodium hydroxide

solution and 100 g of water.[2]

Heat the mixture to 80-90 °C and react until hydrolysis is complete.[2]

Cool the reaction mixture to 50-60 °C and add 69.7 g of 20% sulfuric acid to adjust the pH

to 1-2, causing the product to precipitate.[2]

Stir for 1 hour while maintaining the temperature.[2]

Filter the solid product and dry to obtain 2-methoxy-6-methylbenzoic acid.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://patents.google.com/patent/CN113072441A/en
https://patents.google.com/patent/CN113072441A/en
https://patents.google.com/patent/CN113072441A/en
https://patents.google.com/patent/CN113072441A/en
https://patents.google.com/patent/CN113072441A/en
https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://patents.google.com/patent/CN113072441A/en
https://patents.google.com/patent/CN113072441A/en
https://patents.google.com/patent/CN113072441A/en
https://patents.google.com/patent/CN113072441A/en
https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://patents.google.com/patent/CN113072441A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reactant Reagents
Temperatur
e (°C)

Time Yield (%)

1

2-Methyl-6-

nitrobenzoic

acid

H₂, Pd/C,

Methanol

Room

Temperature
- High

2

2-Amino-6-

methylbenzoi

c acid

H₂SO₄,

NaNO₂,

Methanol

0-5

(diazotization

)

0.5 h

(diazotization

)

-

3

2-Hydroxy-6-

methyl

benzoate

(CH₃)₂SO₄,

NaOH
40-45 1 h

~95 (crude

ester)

4

2-Methoxy-6-

methyl

benzoate

NaOH,

H₂SO₄
80-90 - ~96

Application as a Pharmaceutical Intermediate for
COX Inhibitors
Derivatives of 2-Methoxy-6-methylbenzoic acid have been investigated as potential anti-

inflammatory agents due to their structural similarity to known cyclooxygenase (COX) inhibitors.

The COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are

mediators of inflammation and pain.[3]

Derivatives of Interest
2-(Acetyloxy)-6-methylbenzoic acid (6-Methylaspirin): This analog of aspirin is presumed to

act as an irreversible inhibitor of both COX-1 and COX-2 through acetylation of a serine

residue in the active site of the enzymes.[6] The presence of the 6-methyl group may alter its

potency and selectivity.[6]

2-[(2-Methoxyphenoxy)methyl]benzoic acid: This derivative has shown selective inhibition of

COX-2 over COX-1.[4] This selectivity is a desirable trait for anti-inflammatory drugs as it

may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]
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Quantitative Data: COX Inhibition
Compound COX-2 IC₅₀ (μM) COX-1 IC₅₀ (μM)

Selectivity Ratio
(COX-1/COX-2)

2-[(2-

Methoxyphenoxy)met

hyl]benzoic acid

1.8 28 15.6

Celecoxib 0.04 15 375

Indomethacin 0.2 0.3 1.5

Data sourced from Smolecule[4]

Cyclooxygenase (COX) Signaling Pathway
The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the

mechanism of action of COX inhibitors.
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Inhibition of the COX-2 pathway by derivatives.

Experimental Protocol: In Vitro COX Inhibition
Assay
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This protocol provides a general workflow for determining the inhibitory activity of a compound

against COX-1 and COX-2.

Workflow for COX Inhibition Assay

Prepare purified COX-1
and COX-2 enzymes

Pre-incubate enzyme with
varying concentrations
of the test compound

Prepare reaction buffer
(e.g., Tris-HCl, pH 8.0)

Dissolve test compound
(e.g., in DMSO)

Initiate reaction with
Arachidonic Acid

Incubate at 37°C

Terminate reaction

Quantify Prostaglandin
(e.g., PGE₂) production

using ELISA

Calculate IC₅₀ values

Click to download full resolution via product page

Workflow for an in vitro COX inhibition assay.
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Materials: Purified human recombinant COX-1 and COX-2 enzymes, Arachidonic acid, Test

compound (derivative of 2-Methoxy-6-methylbenzoic acid), Enzyme immunoassay (EIA) kit

for prostaglandin E2 (PGE2), Assay buffer.

Procedure:

The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test

compound or vehicle (e.g., DMSO) in the assay buffer for a specified time at a controlled

temperature.

The enzymatic reaction is initiated by the addition of arachidonic acid.

The reaction is allowed to proceed for a defined period and is then terminated.

The amount of PGE2 produced is quantified using a competitive EIA kit according to the

manufacturer's instructions.

The percentage of inhibition of COX activity is calculated for each concentration of the test

compound compared to the vehicle control.

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is then determined.

Conclusion
2-Methoxy-6-methylbenzoic acid is a valuable intermediate with demonstrated applications in

the synthesis of agrochemicals and significant potential in pharmaceutical development. Its

derivatives, particularly those with modified carboxyl and hydroxyl groups, are promising

candidates for the development of novel anti-inflammatory drugs, primarily through the

inhibition of the COX-2 enzyme. The synthetic protocols and assay methodologies provided

herein offer a foundation for researchers to explore the therapeutic potential of this class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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